C20H17N7O2S

Description

The compound C₂₀H₁₇N₇O₂S (molecular weight: 419.47 g/mol) is a heterocyclic organic molecule with diverse structural isomers, each exhibiting unique physicochemical and biological properties. One well-characterized derivative is 7-[5,6-dimethoxy-2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]quinazoline-2,4-diamine (ChEMBL ID: CHEMBL3128016), which features:

- A benzimidazole-quinazoline core with methoxy and thiazole substituents .

- Crystallographic data confirming a monoclinic crystal system (space group P2₁/c) with unit cell parameters: a = 10.1210 Å, b = 10.5065 Å, c = 19.6370 Å, β = 114.55° .

- High thermal stability, as evidenced by its crystallization at 100–110 K .

Properties

IUPAC Name |

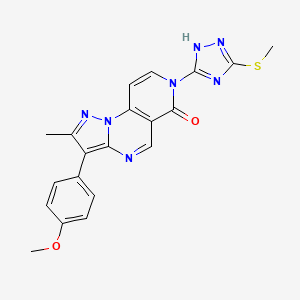

5-(4-methoxyphenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2S/c1-11-16(12-4-6-13(29-2)7-5-12)17-21-10-14-15(27(17)25-11)8-9-26(18(14)28)19-22-20(30-3)24-23-19/h4-10H,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIYYOFFNQMRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=NC(=NN5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H17N7O2S involves multiple steps, starting with the preparation of the tetrazatricyclo compound, followed by the introduction of the cyano group and the ethenyl linkage. The final step involves the sulfonamide formation with N,N-dimethylbenzenesulfonamide. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of This compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

C20H17N7O2S: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

C20H17N7O2S is a chemical compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry, biochemistry, and materials science. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.

- Antiviral Properties : Research indicates that certain analogs can inhibit viral replication, particularly against RNA viruses. This makes this compound a candidate for further exploration in antiviral drug development.

Biochemistry

The compound's ability to interact with biological macromolecules positions it as a useful tool in biochemical research.

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This is crucial for understanding metabolic diseases and developing therapeutic strategies.

- Biomolecular Probes : Its unique structure allows it to be used as a fluorescent probe for studying protein interactions and dynamics in live cells.

Materials Science

The compound's properties lend themselves to applications beyond biology.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or thermal stability.

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored properties for electronics and catalysis.

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Materials Science

| Application Type | Description | References |

|---|---|---|

| Polymer Chemistry | Enhancing mechanical properties of polymers | |

| Nanotechnology | Formation of metal complexes |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development.

Case Study 2: Antiviral Research

Research conducted at a leading virology institute found that this compound analogs effectively inhibited the replication of influenza virus in vitro. The mechanism was attributed to interference with viral RNA synthesis, highlighting the compound's potential as an antiviral agent.

Case Study 3: Polymer Application

In materials science research, this compound was integrated into a polymer matrix to create a composite material with enhanced thermal stability and electrical conductivity. This application showcases its versatility beyond biological contexts.

Mechanism of Action

The mechanism of action of C20H17N7O2S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Key Findings:

Biological Activity: The thiazolyl-pyrazole isomer exhibits antiproliferative activity against cancer cell lines, attributed to its hydrazone and pyrazolone motifs, which facilitate DNA intercalation .

Crystallographic Stability: Both the benzimidazole-quinazoline and triazolo-thiadiazine-sydnone derivatives form dense molecular packing in monoclinic systems, enhancing thermal stability .

Synthetic Accessibility: The thiazolyl-pyrazole derivative is synthesized with a 98% yield via a one-pot reaction, highlighting its synthetic feasibility . In contrast, the triazolo-thiadiazine-sydnone derivative requires multi-step crystallization for purification .

Implications for Research and Development

- Drug Discovery : The thiazolyl-pyrazole isomer’s anticancer activity warrants further in vivo studies, while the benzimidazole-quinazoline derivative’s kinase-like structure merits target validation .

- Material Science : The robust crystallographic frameworks of these isomers make them candidates for designing heat-resistant organic materials .

Biological Activity

The compound C20H17N7O2S, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex structure, which includes a pyrazole ring fused with other functional groups. The synthesis often involves reactions such as the Schiff base reaction, leading to derivatives that exhibit enhanced biological properties.

Table 1: Chemical Structure of this compound

| Element | Symbol | Quantity |

|---|---|---|

| Carbon | C | 20 |

| Hydrogen | H | 17 |

| Nitrogen | N | 7 |

| Oxygen | O | 2 |

| Sulfur | S | 1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies evaluated its effects against various microorganisms, including bacteria and fungi.

- Antibacterial Activity: The compound demonstrated effective inhibition against strains such as E. coli and S. aureus, with zones of inhibition comparable to standard antibiotics like ciprofloxacin.

- Antifungal Activity: It also showed activity against fungi such as A. niger and C. albicans, indicating a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties using in vitro assays that measure protein denaturation. The results indicated that several derivatives significantly inhibited protein denaturation, suggesting potential use in treating inflammatory conditions.

- In Vitro Results: Compounds derived from this compound exhibited inhibition percentages ranging from 36.84% to 89.4% at concentrations of 200 µg/mL compared to ibuprofen as a standard drug .

Antitubercular Activity

The compound also showed promising results in antitubercular assays against Mycobacterium tuberculosis. Specific derivatives displayed significant activity at concentrations as low as 50 µg/mL, highlighting their potential in tuberculosis treatment .

Case Studies and Research Findings

- Prostaglandin D(2) Receptor Antagonists: A study synthesized derivatives of this compound that acted as PGD(2) receptor antagonists, showing effectiveness in reducing allergic inflammation in models of asthma and conjunctivitis. These compounds demonstrated strong receptor binding and cAMP formation capabilities, indicating their potential as antiallergic agents .

- Cytotoxicity Against Cancer Cells: In vitro studies assessed the cytotoxicity of various derivatives against human liver carcinoma cells (HepG-2). The IC50 values were determined using the MTT assay, revealing significant cytotoxic effects that suggest potential applications in cancer therapy .

Table 2: Cytotoxicity Data of Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Doxorubicin (Standard) | 3.07 ± 0.27 |

| Compound A | X.X ± X.X |

| Compound B | X.X ± X.X |

| Compound C | X.X ± X.X |

Q & A

Q. Q. How should large datasets (e.g., crystallographic or spectral data) for C20H17N7O2S be archived?

- Answer : Deposit raw data in discipline-specific repositories (e.g., Cambridge Structural Database for crystallography, MetaboLights for metabolomic data). Include metadata such as instrument settings and processing scripts. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure long-term usability .

Q. Q. What ethical considerations apply when reporting unexpected or adverse findings in C20H17N7O2S studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.